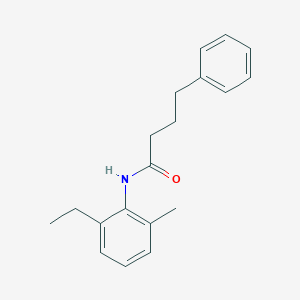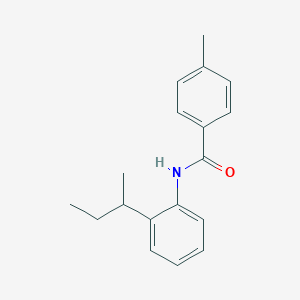
N-(2-sec-butylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-4-methylbenzamide, also known as NBMB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a highly potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. NBMB has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.
Mécanisme D'action
N-(2-sec-butylphenyl)-4-methylbenzamide exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are widely distributed throughout the body. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2-sec-butylphenyl)-4-methylbenzamide has potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-sec-butylphenyl)-4-methylbenzamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, anxiety, and other behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-sec-butylphenyl)-4-methylbenzamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of using N-(2-sec-butylphenyl)-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, the exact mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide are still not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-sec-butylphenyl)-4-methylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of N-(2-sec-butylphenyl)-4-methylbenzamide to better understand its mechanism of action and potential therapeutic applications.
2. Development of novel formulations of N-(2-sec-butylphenyl)-4-methylbenzamide to improve its bioavailability and duration of action.
3. Investigation of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a treatment for chronic pain, inflammatory diseases, and neurological disorders.
4. Studies on the long-term effects of N-(2-sec-butylphenyl)-4-methylbenzamide on the endocannabinoid system and other physiological processes.
5. Exploration of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzamide is a highly potent agonist of the CB1 and CB2 receptors, which has been extensively studied for its potential therapeutic applications in various medical conditions. It has potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-sec-butylphenyl)-4-methylbenzamide involves several steps, starting with the reaction of 2-sec-butylphenylboronic acid with 4-methylbenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, hydrolysis, and purification, to obtain the final product in high purity and yield.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-4-methylbenzamide has been widely used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders such as multiple sclerosis and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-7-5-6-8-17(16)19-18(20)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
Clé InChI |
MGXFFRIQRMBOMO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




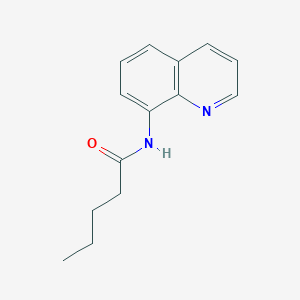
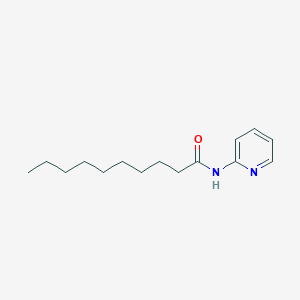
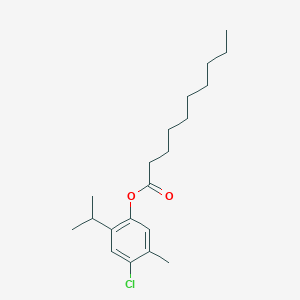
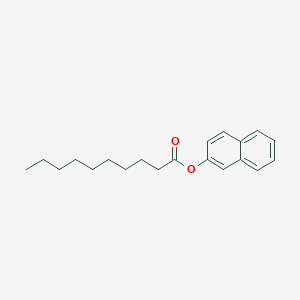

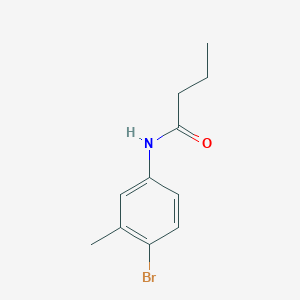


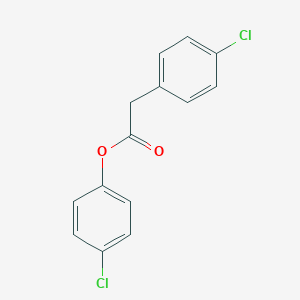
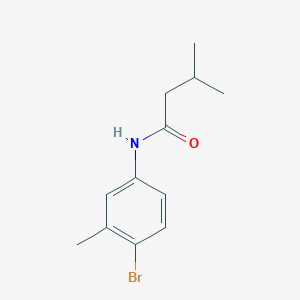
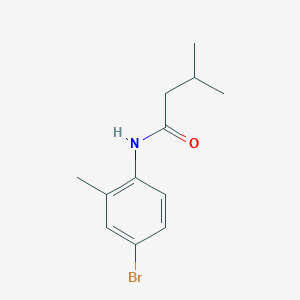
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
